Product packaging for 3-methoxy PCMo (hydrochloride)(Cat. No.:CAS No. 2756542-42-2)

3-methoxy PCMo (hydrochloride)

Cat. No.: B10827511
CAS No.: 2756542-42-2
M. Wt: 311.8 g/mol
InChI Key: DWALDBAOKHWDMP-UHFFFAOYSA-N
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Description

Contextualization within New Psychoactive Substances (NPS) Research

New psychoactive substances (NPS) are compounds that are not controlled by international drug conventions but may pose a public health threat. nih.govresearchgate.net The arylcyclohexylamine class, which includes well-known substances like phencyclidine (PCP) and ketamine, is a prominent category within NPS. nih.govresearchgate.net 3-methoxy PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine) has emerged as a recent addition to the NPS market, often sold online as a "research chemical". researchgate.netpsychonautwiki.orgljmu.ac.uk Its appearance has prompted studies aimed at its analytical and pharmacological characterization to aid forensic and clinical investigations. researchgate.netljmu.ac.ukresearchgate.net

Chemical Classification as an Arylcyclohexylamine and Morpholine (B109124) Analogue

3-methoxy PCMo is classified as an arylcyclohexylamine. psychonautwiki.orgcaymanchem.com This class of compounds is defined by a core structure consisting of a cyclohexane (B81311) ring attached to an aromatic ring, with an amine group also bound to the same carbon of the cyclohexane ring. psychonautwiki.orgwikipedia.org In the case of 3-methoxy PCMo, the aryl group is a phenyl ring with a methoxy (B1213986) substituent at the third position. psychonautwiki.org A key structural feature of 3-methoxy PCMo is the replacement of the piperidine (B6355638) ring found in PCP with a morpholine ring. psychonautwiki.orgchemicalroute.com This makes it a morpholine analogue of 3-MeO-PCP. psychonautwiki.orgljmu.ac.ukchemicalroute.com

Historical Context of Related Arylcyclohexylamines in Research

The history of arylcyclohexylamines dates back to the early 20th century, with the synthesis of 1-phenylcyclohexan-1-amine (PCA) in 1907. wikipedia.org However, it was the discovery of the anesthetic properties of phencyclidine (PCP) by Parke-Davis in the 1950s that spurred intensive research into this chemical class. wikipedia.orgmdpi.comtaylorandfrancis.com PCP was initially investigated as an anesthetic agent but was later abandoned for human use due to its significant psychological side effects. nih.govmdpi.com This led to the development of ketamine, another arylcyclohexylamine with anesthetic properties. nih.govwikipedia.org The synthesis of PCMo (4-(1-phenyl-cyclohexyl)-morpholine), the parent compound of 3-methoxy PCMo, was first reported in 1954, even before PCP. ljmu.ac.ukwikipedia.org The illicit use of PCP and its analogues as recreational drugs began in the 1970s, and since then, numerous derivatives have been synthesized by clandestine chemists. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO2 B10827511 3-methoxy PCMo (hydrochloride) CAS No. 2756542-42-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2756542-42-2

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

4-[1-(3-methoxyphenyl)cyclohexyl]morpholine;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-19-16-7-5-6-15(14-16)17(8-3-2-4-9-17)18-10-12-20-13-11-18;/h5-7,14H,2-4,8-13H2,1H3;1H

InChI Key

DWALDBAOKHWDMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)N3CCOCC3.Cl

Origin of Product

United States

Chemical Synthesis and Structure

The synthesis of 3-methoxy PCMo and its analogues can be achieved through a modified Geneste route. researchgate.net This typically involves a nucleophilic substitution reaction between a substituted 1-phenylcyclohexylamine (B1663984) (PCA) derivative and bis(2-bromoethyl) ether to form the morpholine (B109124) ring. researchgate.net The hydrochloride salt of 3-methoxy PCMo is a white crystalline solid. iiab.me

Table 1: Chemical and Physical Data for 3-methoxy PCMo (hydrochloride)

PropertyValue
Formal Name 4-[1-(3-methoxyphenyl)cyclohexyl]-morpholine, monohydrochloride. caymanchem.com
CAS Number 2756542-42-2. caymanchem.com
Molecular Formula C17H25NO2 • HCl. caymanchem.com
Molecular Weight 311.9 g/mol . caymanchem.com
Appearance Solid. caymanchem.com

Advanced Analytical Characterization in Research Settings

Chromatographic Techniques for Separation and Identification of 3-methoxy PCMo (hydrochloride) and its Analogues

Chromatographic methods are fundamental for separating 3-methoxy PCMo from its analogues and isomers, a critical step for accurate identification. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques utilized for this purpose.

In a comprehensive study, a Varian 450-GC gas chromatograph coupled to a Varian 220-MS ion trap mass spectrometer was used to analyze 3-methoxy PCMo and its analogues. researchgate.net The separation was achieved on a Varian CP-1177 injector in split mode. researchgate.net This setup allows for the effective separation of the different compounds based on their volatility and interaction with the stationary phase of the GC column.

High-performance liquid chromatography (HPLC) is another powerful tool for the separation of these compounds. researchgate.net Methods using HPLC coupled with tandem mass spectrometry (MS-MS) have been developed for the quantification of related compounds like 3-MeO-PCP in biological samples. who.intresearchgate.net Reversed-phase liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (RPLC-QTOF-MS) has also been employed for the analysis of related arylcyclohexylamines in wastewater samples, demonstrating the versatility of LC methods. uoa.gr

The choice between GC and LC often depends on the sample matrix and the specific analytical requirements. GC is well-suited for volatile and thermally stable compounds, while LC is advantageous for less volatile or thermally labile substances. Both techniques, when coupled with mass spectrometry, provide a powerful platform for the separation and identification of 3-methoxy PCMo and its related compounds. researchgate.netresearchgate.net

Table 1: Chromatographic Conditions for the Analysis of 3-methoxy PCMo and Related Compounds
TechniqueColumn/InjectorDetection MethodReference
Gas Chromatography (GC)Varian CP-1177 injector (split mode 1:50)Ion Trap Mass Spectrometry (IT-MS) researchgate.net
High-Performance Liquid Chromatography (HPLC)Not specifiedTandem Mass Spectrometry (MS-MS) who.int
Reversed-Phase Liquid Chromatography (RPLC)Not specifiedQuadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) uoa.gr

Spectrometric and Spectroscopic Approaches for Structural Elucidation and Verification

Spectrometric and spectroscopic techniques are indispensable for confirming the chemical structure of 3-methoxy PCMo (hydrochloride). These methods provide detailed information about the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For 3-methoxy PCMo, the expected monoisotopic mass of the protonated free base ([M+H]⁺) is 276.1958 m/z. researchgate.net In one study, HRMS analysis of a synthesized sample of 3-MeO-PCMo yielded a measured mass of 276.1958 m/z, which is consistent with the theoretical value and corresponds to the elemental formula C₁₇H₂₆NO₂⁺. researchgate.net

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a particularly powerful technique that combines the separation capabilities of LC with the precise mass determination of HRMS. This method has been successfully used to identify 3-MeO-PCP and its metabolites in biological samples, demonstrating its utility for the analysis of related arylcyclohexylamines. researchgate.net The use of techniques like the Orbitrap Exactive mass spectrometer allows for full scan data acquisition with high resolution and mass accuracy, further enhancing the confidence in identification. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-methoxy PCMo would be expected to show characteristic absorption bands for the C-O-C ether linkage of the methoxy (B1213986) group and the morpholine (B109124) ring, as well as C-H stretching and bending vibrations of the cyclohexyl and aromatic rings.

In a study characterizing various psychoactive substances, a PerkinElmer Spectrum BX FTIR model with a Pike MIRacle ATR system was used to obtain infrared spectra. researchgate.net Another study highlighted the effectiveness of solid deposition gas chromatography-Fourier transform infrared spectroscopy (sd-GC-FTIR) in differentiating positional isomers of related compounds like 3-MeO-PCP, where distinctive spectral features in the fingerprint region (below 1500 cm⁻¹) were crucial for unambiguous identification. nih.gov The IR spectrum for 3-methoxy PCMo (hydrochloride) is available in public databases and shows characteristic peaks that can be used for its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For 3-methoxy PCMo, ¹H and ¹³C NMR spectroscopy are used to confirm the positions of the methoxy group on the phenyl ring and to assign all the proton and carbon signals.

In a detailed study, the NMR spectra of 3-MeO-PCMo were recorded in CDCl₃ solution using a Bruker Ultrashield 400 plus spectrometer. ljmu.ac.uk The chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) at δ = 0.00 ppm for ¹H NMR and the CDCl₃ solvent signal at δ = 77.0 ppm for ¹³C NMR. ljmu.ac.uk The assignments of the signals were aided by two-dimensional NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY). ljmu.ac.uk These experiments help to establish the connectivity between protons and carbons in the molecule, confirming the 3-position of the methoxy group.

Table 2: Spectroscopic Data for 3-methoxy PCMo
TechniqueKey Findings/ParametersReference
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ measured: 276.1958 m/z (Calculated for C₁₇H₂₆NO₂⁺: 276.1958 m/z) researchgate.net
Fourier-Transform Infrared (FTIR) SpectroscopyCharacteristic peaks for C-O-C, C-H (aromatic and aliphatic) researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR spectra recorded in CDCl₃. 2D NMR (HMQC, HMBC, COSY) used for structural assignment. ljmu.ac.uk

Methodologies for Differentiation of Positional Isomers (e.g., 2-MeO-, 3-MeO-, and 4-MeO-PCMo)

A significant analytical challenge in the study of designer drugs is the differentiation of positional isomers, which often exhibit similar physical and chemical properties. For 3-methoxy PCMo, it is crucial to distinguish it from its 2-methoxy and 4-methoxy counterparts.

Chromatographic techniques, particularly GC-MS, can often separate positional isomers based on small differences in their retention times. Studies have shown that the three methoxy positional isomers of PCMo can be differentiated using these methods. ljmu.ac.ukresearchgate.net The elution order in gas chromatography can be a key differentiating factor.

Mass spectrometry, especially when coupled with chromatography, provides further evidence for differentiation. While the electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions may be observed. Chemical ionization (CI) can sometimes provide more distinct fragmentation patterns. researchgate.net

FTIR spectroscopy has proven to be a definitive technique for isomer differentiation. The substitution pattern on the aromatic ring significantly influences the C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum. For instance, the sd-GC-FTIR technique has been successfully used to unambiguously differentiate between 3-MeO-PCP and 4-MeO-PCP based on their unique FTIR spectra. nih.gov This same principle applies to the PCMo isomers.

NMR spectroscopy is arguably the most powerful tool for the unambiguous differentiation of positional isomers. The chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum are highly dependent on the position of the methoxy group. For 3-methoxy PCMo, a specific pattern of aromatic proton signals will be observed, which will be distinct from the patterns for the 2-methoxy and 4-methoxy isomers. Similarly, the ¹³C NMR chemical shifts of the aromatic carbons are unique for each isomer. ljmu.ac.uk

Table 3: Analytical Techniques for Differentiating PCMo Positional Isomers
TechniqueDifferentiating FeatureReference
Gas Chromatography (GC)Different retention times ljmu.ac.ukresearchgate.net
Mass Spectrometry (MS)Subtle differences in fragment ion abundances researchgate.net
Fourier-Transform Infrared (FTIR) SpectroscopyUnique absorption patterns in the fingerprint region nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDistinct chemical shifts and splitting patterns for aromatic protons and carbons ljmu.ac.uk

Pharmacological Characterization and Receptor System Interactions

N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism Studies

3-methoxy PCMo is an analogue of the arylcyclohexylamine phencyclidine (PCP) and has been investigated for its activity as a dissociative anesthetic, a class of substances known to target the NMDAR. nih.govresearchgate.net

The affinity of 3-methoxy PCMo for the N-Methyl-D-Aspartate Receptor (NMDAR) has been quantified through in vitro competitive radioligand binding studies. nih.govljmu.ac.uk These assays utilized (+)-[3H]-MK-801, a well-established radioligand that binds to the dizocilpine (B47880) site within the NMDAR ion channel, in rat forebrain preparations. nih.govresearchgate.net The results of these displacement assays determined the binding affinity (Ki) of 3-methoxy PCMo to be 252.9 nM. researchgate.net This indicates a moderate affinity for the NMDAR. nih.govresearchgate.net

When compared to classical dissociatives, 3-methoxy PCMo demonstrates a moderate affinity for the NMDAR that is comparable to that of ketamine. nih.govresearchgate.netljmu.ac.uk However, its affinity is approximately 12-fold lower than that of phencyclidine (PCP). nih.govresearchgate.netljmu.ac.uk

CompoundNMDAR Binding Affinity (Ki, nM)
Phencyclidine (PCP)22.1 ± 1.6
3-methoxy PCMo252.9 (reported)
Ketamine~659 (reported in literature)
nih.govresearchgate.netwho.int

The pharmacological characterization of 3-methoxy PCMo has been extended to include several of its positional isomers and analogues. nih.govresearchgate.net In vitro binding studies revealed a specific rank order of affinity for the NMDAR among these related compounds. nih.govljmu.ac.ukdntb.gov.ua The order of affinity was determined to be: 3-Me-PCMo > 3-MeO-PCMo > PCMo > 3,4-MD-PCMo > 2-MeO-PCMo > 4-MeO-PCMo. nih.govresearchgate.net This demonstrates how the position of the methoxy (B1213986) group and other substitutions on the aryl ring influences binding at the NMDAR. nih.gov

CompoundNMDAR Binding Affinity (Ki, nM)
3-Me-PCMo174.4 ± 15.0
3-MeO-PCMo252.9 ± 19.3
PCMo321.4 ± 19.5
3,4-MD-PCMo709.8 ± 65.5
2-MeO-PCMo1017 ± 66.8
4-MeO-PCMo1588 ± 141.0
researchgate.net

Beyond binding affinity, the functional inhibitory activity of 3-methoxy PCMo at the NMDAR has been evaluated using a high-throughput drebrin immunocytochemical assay. nih.gov This assay measures the density of drebrin, a postsynaptic protein, in cultured rat hippocampal neurons. nih.gov Glutamate-induced reduction of drebrin cluster density is inhibited by NMDAR antagonists. nih.gov In this assay, 3-methoxy PCMo was found to antagonize the glutamate-induced reduction of drebrin. nih.govwikipedia.org Its inhibitory activity (IC50) was lower than that of PCP and 3-MeO-PCP, with the relative efficacy calculated from these IC50 values being similar to those derived from Ki values in binding assays. nih.gov

CompoundHalf Maximal Inhibitory Concentration (IC50, µM)
3-MeO-PCP1.51
Phencyclidine (PCP)2.02
3-methoxy PCMo26.67
nih.govwikipedia.org

Evaluation of NMDAR Affinity in the Context of Positional Isomers and Analogues (e.g., 3-Me-, 3-MeO-, PCMo, 3,4-MD-, 2-MeO-, 4-MeO-PCMo)

Broad Central Nervous System (CNS) Receptor Binding Profiling

To understand its full pharmacological scope, 3-methoxy PCMo and its analogues were evaluated for their binding affinity at a wide panel of 46 CNS receptors. nih.govresearchgate.netdntb.gov.ua This broad screening helps to identify potential off-target effects and contributes to a more complete understanding of the compound's mechanism of action. nih.govnih.gov

While the comprehensive screening across 46 CNS receptors included sigma (σ) receptors, specific binding affinity values (Ki) for 3-methoxy PCMo at the σ1 and σ2 subtypes are not detailed in the available literature abstracts. nih.govresearchgate.net It is known that other PCP analogues, such as 3-MeO-PCP, demonstrate high affinity for the σ1 receptor. who.intiiab.mewikipedia.org However, the precise interaction of 3-methoxy PCMo with these receptor subtypes requires further elucidation from the full study data.

Interactions with Monoamine Transporters (Dopamine and Serotonin)

The pharmacological assessment of 3-methoxy PCMo, a morpholine (B109124) analog of 3-MeO-PCP, has included investigations into its affinity for monoamine transporters, which are crucial for regulating the synaptic concentrations of neurotransmitters like dopamine (B1211576) (DA) and serotonin (B10506) (5-HT). researchgate.net Research on arylcyclohexylamine analogs, the class to which 3-methoxy PCMo belongs, indicates that these compounds can display significant affinities for various central nervous system receptors, including the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.netnih.gov

While specific binding affinity (Ki) values for 3-methoxy PCMo at the dopamine transporter are not detailed in the available literature, studies on closely related compounds offer valuable context. For instance, 3-Methoxyphencyclidine (3-MeO-PCP), a parent compound, shows a high affinity for the serotonin transporter (Ki = 216 nM) but does not bind to the dopamine transporter (Ki >10,000 nM). caymanchem.comiiab.mewikipedia.org Another analog, 3-Methoxyeticyclidine (3-MeO-PCE), demonstrates a Ki of 743 nM for the dopamine transporter and 115 nM for the serotonin transporter. wikipedia.org

Table 1: Binding Affinities (Ki) of 3-methoxy PCMo and Related Analogs at Monoamine Transporters

Compound Dopamine Transporter (DAT) Ki (nM) Serotonin Transporter (SERT) Ki (nM)
3-MeO-PCP >10,000 iiab.mewikipedia.org 216 caymanchem.comiiab.mewikipedia.org
3-MeO-PCE 743 wikipedia.org 115 wikipedia.org
3-methoxy PCMo Data not available High Affinity researchgate.net

Investigation of Metabotropic Signaling Pathways (e.g., ERK Activation) Associated with NMDAR Ligands

Beyond the classical view of N-methyl-D-aspartate (NMDA) receptor ligands acting solely as ion channel blockers, recent research has illuminated their ability to engage in non-ionotropic, or metabotropic, signaling. biomolther.orgbiomolther.orgbiomolther.org This form of signaling is initiated by ligand binding that causes conformational changes in the receptor, activating intracellular cascades without necessarily involving ion flux through the channel pore. biomolther.orgbiomolther.org A key pathway in this process is the activation of the Extracellular signal-regulated kinase (ERK). biomolther.orgbiomolther.org

Studies investigating the structure-activity relationships of various NMDA receptor ligands have identified 3-methoxy PCMo as a compound that induces ERK activation through such a metabotropic pathway. biomolther.orgnih.gov This activation is mediated specifically through the GluN2B subunit of the NMDA receptor. biomolther.orgbiomolther.orgresearchgate.net In experiments using cells expressing only the GluN2B subunit, where ion pore formation is impossible, treatment with NMDA ligands, including 3-methoxy PCMo, resulted in a significant increase in ERK phosphorylation. biomolther.orgbiomolther.orgbiomolther.org

The signaling cascade leading to ERK activation by these NMDAR ligands is complex. Research indicates that the process involves a non-ionotropic pathway that includes Src kinase, phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC). biomolther.orgbiomolther.orgresearchgate.net Pre-treatment with inhibitors for these intracellular mediators has been shown to block the ERK activation induced by NMDA receptor ligands. biomolther.orgresearchgate.net This demonstrates that compounds like 3-methoxy PCMo, which act as antagonists at the ionotropic site of the NMDA receptor, can concurrently function as agonists through these non-ionotropic, metabotropic mechanisms. biomolther.orgbiomolther.orgresearchgate.net

A study assessing a range of potential NMDA-R antagonists found that approximately half of the compounds, including 3-methoxy PCMo, demonstrated this ability to activate ERK. biomolther.orgbiomolther.orgresearchgate.net In that study, 3-methoxy PCMo was shown to have a binding affinity (Ki) of 81.4 nM for the NMDA receptor and was confirmed to be an activator of the ERK signaling pathway. biomolther.orgnih.gov

Impact of Arylcyclohexylamine Structural Modifications on NMDAR Binding Affinity

Arylcyclohexylamines are composed of a cyclohexylamine (B46788) core with an aryl group attached geminally to the amine. wikipedia.orgen-academic.com Modifications to any part of this structure—the aryl ring, the cyclohexyl ring, or the amine substituent—can fine-tune the pharmacological profile, leading to a wide range of activities from NMDAR antagonism to dopamine reuptake inhibition. wikipedia.orgen-academic.com

Research into 1-(1-phenylcyclohexyl)amine derivatives shows that changes in the amine substituent (R1) and substitutions on the phenyl ring (R2) directly affect NMDAR affinity. nih.govbiomolther.org For instance, in the phencyclidine (PCP) series, replacing the piperidine (B6355638) ring with a pyrrolidine (B122466) ring or a morpholine ring has been shown to decrease potency. researchgate.net Similarly, substituting the amine with N-ethyl (PCE) versus N,N-diethyl groups also alters affinity. nih.gov These findings underscore that the nature and size of the amine moiety are critical determinants for high-affinity binding to the NMDAR.

Table 1: NMDAR Binding Affinities of Various Arylcyclohexylamines This interactive table allows you to sort and compare the binding affinities (K_i or IC_50) of different arylcyclohexylamines. Lower values indicate higher affinity.

Compound Amine Moiety (R1) Phenyl Substituent (R2) Binding Affinity (K_i/IC_50 in nM) Source
3-MeO-PCP Piperidine 3-Methoxy 20 wikipedia.org
3-HO-PCP Piperidine 3-Hydroxy 164 biomolther.org
3-MeO-PCMo Morpholine 3-Methoxy 81.4 nih.govbiomolther.org
3-MeO-PCMo Morpholine 3-Methoxy 252.9 researchgate.net
3-MeO-PCMo Morpholine 3-Methoxy 26,700 (IC_50) researchgate.netwikipedia.org
PCP Piperidine None 59 researchgate.net
PCMo Morpholine None - -
Ketamine Methylamine None 659 researchgate.net

Analysis of Substituents on Phenyl Rings and Cyclohexyl Ring Moieties in Relation to Receptor Binding

Substitutions on the phenyl and cyclohexyl rings are key to modulating the interaction with the NMDAR binding site. nih.govresearchgate.net

The position of a methoxy (-OCH3) group on the phenyl ring significantly influences NMDAR binding affinity. For PCP analogues, the rank order of potency is generally 3-MeO-PCP > 2-MeO-PCP > 4-MeO-PCP. plos.orgnih.gov This indicates that a methoxy group at the meta-position (position 3) is optimal for high-affinity binding within this series. 3-MeO-PCP demonstrates a particularly high affinity for the dizocilpine (MK-801) site of the NMDAR, with a reported K_i value of 20 nM. wikipedia.org

A similar trend is observed in the PCMo series. A study evaluating several PCMo analogues found a binding affinity rank order of 3-Me > 3-MeO > PCMo > 3,4-MD > 2-MeO > 4-MeO-PCMo. researchgate.net This again highlights the favorability of substitution at the 3-position of the phenyl ring. The binding affinity of 3-MeO-PCMo has been reported with varying values across studies, with K_i values of 81.4 nM and 252.9 nM, and an IC_50 value of 26.7 µM. nih.govbiomolther.orgresearchgate.netwikipedia.org These differences may arise from varied experimental conditions. Nonetheless, when a 3-methoxy group is introduced to the parent compound PCMo, the resulting 3-MeO-PCMo shows enhanced affinity for the NMDAR compared to isomers with the methoxy group at other positions. researchgate.net

The amine substituent is a crucial element for the pharmacological activity of arylcyclohexylamines. The replacement of the piperidine ring found in PCP with a morpholine ring, which characterizes PCMo and its derivatives like 3-MeO-PCMo, leads to distinct pharmacological properties. researchgate.net

The oxygen atom in the morpholine ring increases the molecule's polarity compared to the piperidine ring in PCP. This structural change generally results in decreased potency at the NMDAR. researchgate.net For example, the NMDAR affinity of 3-MeO-PCP (piperidine analogue, K_i = 20 nM) is significantly higher than that of 3-MeO-PCMo (morpholine analogue, K_i = 81.4 nM - 252.9 nM). nih.govwikipedia.orgresearchgate.net This demonstrates that while the 3-methoxy phenyl substitution is beneficial for affinity, the morpholine moiety attenuates this binding potency relative to a piperidine ring.

Table 2: Comparison of Piperidine vs. Morpholine Analogues at the NMDAR This interactive table compares the NMDAR binding affinity of arylcyclohexylamines differing only by their amine moiety (Piperidine vs. Morpholine).

Piperidine Analogue K_i (nM) Morpholine Analogue K_i (nM) Phenyl Substituent Source
PCP 59 PCMo - None researchgate.net

Effects of Positional Methoxy Groups on Receptor Affinity

Elucidation of Structural Determinants for Non-Ionotropic Signaling (e.g., GluN2B-mediated ERK Activation)

Beyond their canonical function as ion channels, NMDARs can also engage in non-ionotropic or metabotropic signaling, which does not require ion flux through the channel pore. nih.gov This signaling is initiated by conformational changes in the receptor that can activate intracellular cascades, such as the extracellular signal-regulated kinase (ERK) pathway, often mediated by the GluN2B subunit. nih.govresearchgate.netnih.gov

Recent research has shown that certain arylcyclohexylamines, including 3-MeO-PCMo, can act as antagonists at the ionotropic site while simultaneously functioning as agonists for non-ionotropic signaling. nih.govbiomolther.org A study investigating a range of NMDAR ligands found that approximately half of the tested compounds, including 3-MeO-PCMo, induced GluN2B-mediated ERK activation. nih.govnih.gov This activation occurs through a non-ionotropic cascade that involves Src kinase, phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC). nih.govresearchgate.net

The structural features that determine a compound's ability to trigger this metabotropic pathway are under investigation. The study by Kundu et al. provides a list of arylcyclohexylamines and their capacity to activate ERK, suggesting that specific combinations of amine and phenyl substituents are required. nih.gov For the 1-(1-phenylcyclohexyl)amine series, compounds like 3-HO-PCP and 3-MeO-PCMo were shown to be positive for ERK activation, while others were not, indicating that the structural determinants are highly specific. nih.govbiomolther.org

Table 3: ERK Activation Profile of Selected Arylcyclohexylamines This interactive table, based on data from Kundu et al. (2025), indicates whether a compound was found to induce ERK activation via non-ionotropic NMDAR signaling. nih.gov

Compound Amine Moiety (R1) Phenyl Substituent (R2) Induces ERK Activation Source
PCE N-ethyl H Yes nih.gov
PCPy Pyrrolidine H Yes nih.gov
3-HO-PCE N-ethyl 3-OH Yes nih.gov
4'-F-PCP Piperidine 4-F Yes nih.gov
3-HO-PCP Piperidine 3-OH Yes nih.gov
3-MeO-PCMo Morpholine 3-OMe Yes nih.govbiomolther.org
4-Keto-PCP Piperidine - No nih.gov

Preclinical and in Vitro Metabolic Fate Elucidation

Identification of Phase I and Phase II Metabolites in Animal Models and In Vitro Systems

The metabolism of arylcyclohexylamines is characterized by extensive biotransformation through Phase I and Phase II reactions. Studies on the analog 3-MeO-PCP have identified a complex array of metabolites in rat models and human liver preparations. who.intwho.int

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the parent molecule. For 3-MeO-PCP, this phase is remarkably diverse, with researchers identifying up to 30 different Phase I metabolites. who.intwho.int The main reactions include:

O-demethylation: The removal of the methyl group from the methoxy (B1213986) moiety on the aromatic ring. nih.gov

Hydroxylation: The addition of hydroxyl groups at various positions. This occurs on both the cyclohexyl ring (aliphatic hydroxylation) and the heterocyclic amine ring (piperidine in the case of 3-MeO-PCP, morpholine (B109124) for 3-methoxy PCMo). nih.gov Aromatic hydroxylation has also been observed. nih.gov

Carboxylation: This can occur following the opening of one of the rings. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For 3-MeO-PCP, this predominantly involves glucuronidation, with at least seven glucuronide conjugates having been identified in rat studies. who.intwho.int These conjugation reactions typically occur at the hydroxyl groups introduced during Phase I metabolism. nih.gov

Given the structural similarities, it is hypothesized that 3-methoxy PCMo undergoes a similar metabolic cascade involving O-demethylation, hydroxylation of the cyclohexyl and morpholine rings, and subsequent glucuronidation.

Table 1: Identified Metabolites of the Analog Compound 3-MeO-PCP in In Vitro and In Vivo Systems who.intnih.govnih.gov
Metabolic PhaseMetabolic ReactionResulting Metabolite Type
Phase IO-demethylationO-desmethyl-3-MeO-PCP
Aliphatic HydroxylationPiperidine-hydroxy-3-MeO-PCP, Piperidine-dihydroxy-3-MeO-PCP
Combined ReactionsO-desmethyl-piperidine-dihydroxy-3-MeO-PCP
CarboxylationMetabolites with a carboxyl group following ring opening
Phase IIGlucuronidationGlucuronide conjugates of hydroxylated metabolites

In Vitro Metabolism Studies Using Subcellular Fractions (e.g., Pooled Human Liver Microsomes) and Isolated Hepatocytes

To bridge the gap between animal models and human metabolism, in vitro studies using human-derived liver preparations are indispensable. dls.com Pooled human liver microsomes (pHLM), which are rich in drug-metabolizing enzymes, and isolated hepatocytes are the gold standard for these investigations. dls.comresearchgate.net

Studies on 3-MeO-PCP have effectively utilized pHLM to confirm that the metabolic pathways observed in rats are transferable to humans. nih.gov Incubations of 3-MeO-PCP with pHLM resulted in the identification of several key metabolites. nih.gov The primary reactions observed were O-demethylation and hydroxylation, confirming these as major human metabolic routes. who.intwho.intnih.gov Specifically, metabolites such as O-demethyl-3-MeO-PCP and various piperidine-hydroxy-3-MeO-PCP isomers were detected. nih.gov

Similarly, studies on other related phencyclidine analogs, such as 3-HO-PCP, have employed pooled human hepatocytes. researchgate.net These experiments identified metabolites formed through piperidine-hydroxylation, ring-opening N-dealkylation leading to a carboxylic acid metabolite, and Phase II conjugation products (O-glucuronidated and O-sulfated metabolites). researchgate.net These systems allow for the characterization of both Phase I and Phase II metabolic pathways in a controlled environment that closely mimics the human liver. dls.com

These findings strongly suggest that in vitro studies of 3-methoxy PCMo using pHLM and human hepatocytes would reveal a similar pattern of O-demethylation, hydroxylation on the cyclohexyl and morpholine rings, and subsequent conjugation.

Identification of Specific Cytochrome P450 (CYP) Isoenzymes Involved in the Metabolism of Arylcyclohexylmorpholines

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I metabolic reactions for a vast number of xenobiotics, including pharmaceuticals and psychoactive substances. nih.govmdpi.comcancernetwork.com Identifying the specific CYP isoenzymes that metabolize a compound is crucial for predicting potential drug-drug interactions.

Research into the metabolism of 3-MeO-PCP has successfully identified the key CYP isoenzymes involved. nih.gov These studies demonstrated that:

CYP2B6 is primarily responsible for the aliphatic hydroxylation of the piperidine (B6355638) ring. who.intwho.intnih.gov

CYP2C19 and CYP2D6 are the main enzymes catalyzing the O-demethylation reaction. who.intwho.intnih.gov

The involvement of multiple, and notably polymorphic, enzymes like CYP2D6 and CYP2C19 suggests that the metabolic rate of these compounds could vary significantly between individuals due to genetic differences. nih.gov For instance, ketamine, another well-known arylcyclohexylamine, is metabolized primarily by CYP2B6 with contributions from CYP3A4 and CYP2C9. encyclopedia.pub

Given that 3-methoxy PCMo shares the core arylcyclohexyl structure and the methoxy group with 3-MeO-PCP, it is highly probable that its metabolism is also mediated by CYP2B6 for hydroxylation and by CYP2C19 and CYP2D6 for O-demethylation.

Table 2: Cytochrome P450 (CYP) Isoenzymes Implicated in the Metabolism of the Analog Compound 3-MeO-PCP who.intwho.intnih.gov
CYP IsoenzymeMetabolic Reaction Catalyzed
CYP2B6Aliphatic Hydroxylation
CYP2C19O-demethylation
CYP2D6O-demethylation

Comparative Metabolic Profiles across Different Animal Species for Research Extrapolation

Extrapolating metabolic data from preclinical animal models to humans is a cornerstone of drug development and safety assessment. dls.com This requires a comparative understanding of metabolic profiles across different species.

For 3-MeO-PCP, a direct comparison between metabolites found in rat urine and those generated in human liver microsomes (pHLM) has shown a good correlation. nih.gov Key metabolic pathways, including O-demethylation and hydroxylation, were identified in both the in vivo rat model and the in vitro human system. who.intwho.int This demonstrates the successful transferability of the primary metabolic steps from rat to human, validating the use of the rat model for initial metabolic elucidation of this class of compounds. nih.gov

Furthermore, research on other related compounds, such as 3-methoxyeticyclidine (3-MeO-PCE), has utilized alternative animal models like the zebrafish alongside pHLM. nih.gov In that study, 14 different metabolites were identified across both systems, highlighting shared metabolic pathways such as hydroxylation, O-demethylation, N-dealkylation, and glucuronidation or sulfation. nih.gov The use of multiple models strengthens the ability to predict human metabolites and understand inter-species metabolic differences. dls.com These comparative studies are essential for building a comprehensive picture of a compound's biotransformation and for reliably extrapolating research findings to humans.

Neurochemical and Neurophysiological Research in Preclinical Models

Modulation of Mesolimbic Dopaminergic System Components

The mesolimbic dopamine (B1211576) pathway, a critical circuit in reward processing, originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). Studies indicate that 3-MeO-PCMo significantly modulates several key components of this system. nih.govresearchgate.net

In preclinical models, administration of 3-MeO-PCMo has been shown to alter the expression of dopamine D1 and D2 receptors (DRD1 and DRD2) in the VTA and NAc. nih.govresearchgate.net Investigations revealed that the compound leads to specific changes in the protein levels of these receptors, suggesting a direct or indirect influence on dopaminergic neurotransmission and sensitivity within these crucial brain regions. researchgate.net

Brain RegionReceptorObserved Effect of 3-MeO-PCMoSource
Ventral Tegmental Area (VTA)DRD1Altered Expression Levels nih.govresearchgate.net
Ventral Tegmental Area (VTA)DRD2Altered Expression Levels nih.govresearchgate.net
Nucleus Accumbens (NAc)DRD1Altered Expression Levels nih.govresearchgate.net
Nucleus Accumbens (NAc)DRD2Altered Expression Levels nih.govresearchgate.net

Consistent with its effects on dopamine receptors, 3-MeO-PCMo also impacts the synthesis and availability of dopamine. nih.gov Studies have measured changes in the levels of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine, in both the VTA and NAc following administration of the compound. nih.govresearchgate.net Consequently, alterations in the concentration of dopamine itself have been observed in the nucleus accumbens. nih.govresearchgate.net

AnalyteBrain RegionObserved Effect of 3-MeO-PCMoSource
Tyrosine HydroxylaseVentral Tegmental Area (VTA)Altered Levels nih.govresearchgate.net
Tyrosine HydroxylaseNucleus Accumbens (NAc)Altered Levels nih.govresearchgate.net
DopamineNucleus Accumbens (NAc)Altered Levels nih.govresearchgate.net

Effects on Dopamine Receptor Expression (DRD1, DRD2) in Brain Regions (e.g., Ventral Tegmental Area, Nucleus Accumbens)

Impact on Intracellular Signaling Pathways in Nucleus Accumbens

The neurochemical changes induced by 3-MeO-PCMo extend to downstream intracellular signaling cascades within the nucleus accumbens. These pathways are integral to long-term neuroplastic changes.

The transcription factor cyclic-AMP response element-binding protein (CREB) is a key regulator of gene expression involved in neuronal plasticity. Research shows that 3-MeO-PCMo administration alters the levels of the activated, phosphorylated form of CREB (p-CREB) within the nucleus accumbens. nih.govresearchgate.net This suggests an engagement of signaling cascades that can lead to lasting changes in neuronal function. nih.gov

Further investigation into transcription factors and neurotrophic factors reveals that 3-MeO-PCMo modifies the expression of DeltaFosB and brain-derived neurotrophic factor (BDNF) in the nucleus accumbens. nih.govresearchgate.net DeltaFosB is a highly stable protein known for its role in the molecular adaptations related to chronic stimuli. BDNF is a critical factor in neuronal survival, growth, and synaptic plasticity. The alteration of both DeltaFosB and BDNF levels points to the compound's ability to induce significant and potentially durable neuroadaptive changes. nih.govresearchgate.net

MoleculeBrain RegionObserved Effect of 3-MeO-PCMoSource
p-CREBNucleus Accumbens (NAc)Altered Levels nih.govresearchgate.net
DeltaFosBNucleus Accumbens (NAc)Altered Levels nih.govresearchgate.net
BDNFNucleus Accumbens (NAc)Altered Levels nih.govresearchgate.net

Changes in Phosphorylated Cyclic-AMP Response Element-Binding (p-CREB) Protein Levels

Electroencephalographic (EEG) Activity Modifications and Neurophysiological Correlates

The neurochemical effects of 3-MeO-PCMo are accompanied by distinct changes in brain electrical activity, as measured by electroencephalography (EEG). In preclinical subjects, administration of the compound was found to increase the power of both delta (1-4 Hz) and gamma (30-100 Hz) wave frequencies. nih.govresearchgate.net These modifications in brain wave activity provide a neurophysiological correlate to the compound's mechanism of action. Notably, the observed increase in delta and gamma activity was inhibited by pretreatment with the DRD1 antagonist SCH23390 and the DRD2 antagonist haloperidol, further cementing the role of the dopaminergic system in mediating the neurophysiological effects of 3-MeO-PCMo. nih.govresearchgate.net

EEG Frequency BandObserved Effect of 3-MeO-PCMoEffect of Dopamine Antagonist PretreatmentSource
Delta (δ)Increased ActivityInhibited nih.govresearchgate.net
Gamma (γ)Increased ActivityInhibited nih.govresearchgate.net

Emerging Research Directions and Methodological Advances for 3 Methoxy Pcmo Hydrochloride

Development of Novel Analytical Methods for Trace Detection and Isomer Discrimination in Complex Matrices

The rise of new psychoactive substances (NPS) like 3-methoxy PCMo necessitates the development of sophisticated analytical methods for their detection and differentiation, especially in complex biological samples. uniroma1.itmmu.ac.uk The presence of positional isomers, such as 2-MeO-PCMo and 4-MeO-PCMo, further complicates analysis, requiring techniques that can distinguish between these structurally similar compounds. researchgate.netresearchgate.net

Advanced chromatographic and mass spectrometric techniques are at the forefront of these efforts. researchgate.netcore.ac.uk Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), have proven effective in identifying and quantifying arylcyclohexylamines. uniroma1.itscispace.com For instance, studies have demonstrated the ability of various chromatographic, mass spectrometric, and spectroscopic techniques to differentiate between 3-MeO-PCMo and its positional isomers. researchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides valuable structural information for confident identification. who.intscispace.com

Researchers are also exploring novel approaches to improve detection in complex matrices such as blood and urine. who.intuniroma1.it This includes the development of robust solid-phase extraction (SPE) methods to isolate the target analyte from interfering substances. scispace.com Furthermore, the application of techniques like GC-condensed phase infrared spectroscopy and attenuated total reflection infrared spectroscopy provides additional layers of confirmation. core.ac.uk

Table 1: Analytical Techniques for the Characterization of 3-methoxy PCMo and its Analogues

Analytical Technique Application Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of positional isomers. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification in biological matrices like blood and urine. who.int
High-Resolution Mass Spectrometry (HRMS) Increased selectivity and accurate mass measurement for confident identification. uniroma1.itscispace.com

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions and SAR Predictions

Computational chemistry and molecular modeling are indispensable tools for understanding the interaction of 3-methoxy PCMo with its biological targets and for predicting the activity of related compounds. ethernet.edu.et These in silico methods allow researchers to simulate the binding of ligands to receptors at the molecular level, providing insights that can guide the synthesis of new compounds with desired pharmacological profiles. ethernet.edu.et

Molecular docking studies, for example, can predict the preferred binding pose of 3-methoxy PCMo within the N-methyl-D-aspartate (NMDA) receptor, a primary target for arylcyclohexylamines. nih.gov By analyzing these interactions, researchers can understand how the methoxy (B1213986) group and morpholine (B109124) ring influence binding affinity and selectivity.

Structure-activity relationship (SAR) studies benefit significantly from computational approaches. researchgate.net By systematically modifying the structure of 3-methoxy PCMo in silico and calculating the predicted binding affinity, researchers can identify key structural features that are crucial for its activity. researchgate.net For instance, research has shown that the 3-methoxy group enhances binding to σ receptors and serotonin (B10506) transporters. This information is vital for predicting the pharmacological properties of yet-to-be-synthesized analogues.

Table 2: Computational Approaches in the Study of Arylcyclohexylamines

Computational Method Application Reference
Molecular Docking Simulating ligand-receptor interactions (e.g., with the NMDA receptor).
ADMET Prediction Estimating pharmacokinetic properties like blood-brain barrier penetration.
Conformational Analysis Assessing the stability of different molecular conformations and their impact on binding.

Advanced In Vitro and In Vivo Models for Deeper Mechanistic Elucidation of Arylcyclohexylamine Pharmacology

To fully understand the pharmacological effects of 3-methoxy PCMo, researchers are moving beyond traditional models and utilizing advanced in vitro and in vivo systems. lek.commdpi.com These models aim to provide a more accurate representation of human physiology and allow for a more detailed investigation of the compound's mechanism of action. lek.commdpi.com

Advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, offer a more physiologically relevant environment compared to standard 2D cell cultures. mdpi.com These systems can be used to study the effects of 3-methoxy PCMo on specific cell types and to investigate its metabolism in a more realistic setting. mdpi.comresearchgate.net For example, human liver microsomes are used to study the in vitro metabolism of arylcyclohexylamines, helping to identify potential metabolites. researchgate.netnih.gov

In vivo models, such as zebrafish and rodents, are crucial for studying the systemic effects of 3-methoxy PCMo and for validating findings from in vitro studies. researchgate.netnih.gov Zebrafish models, for instance, have been used to investigate the metabolism of other new psychoactive substances. researchgate.net Rodent models are employed to assess the behavioral effects of arylcyclohexylamines and to study their impact on neurotransmitter systems. researchgate.net For example, in vivo microdialysis in rats can be used to measure changes in dopamine (B1211576) and serotonin levels in specific brain regions following administration of the compound.

Investigating Potential Functional Selectivity at NMDAR Subunit Compositions

The NMDA receptor is a complex ion channel composed of different subunits, and the specific subunit composition can influence the pharmacological effects of ligands. nih.gov An emerging area of research is the investigation of potential functional selectivity of arylcyclohexylamines like 3-methoxy PCMo at different NMDA receptor subunit compositions.

Functional selectivity, also known as biased agonism, refers to the ability of a ligand to preferentially activate certain signaling pathways over others when binding to a single receptor. In the context of the NMDA receptor, a compound might act as an antagonist at the ion channel pore while simultaneously modulating other signaling pathways through metabotropic functions of the receptor. researchgate.net

Research into the structure-activity relationships of NMDA receptor ligands has begun to uncover the structural determinants for binding and to characterize novel metabotropic signaling pathways. researchgate.net Studies have shown that some compounds that act as antagonists at the ionotropic site can function as agonists through non-ionotropic mechanisms. researchgate.net Investigating whether 3-methoxy PCMo exhibits such functional selectivity at various NMDA receptor subunit combinations could reveal novel mechanisms of action and potentially lead to the development of more specific therapeutic agents. In vitro binding studies using rat forebrain preparations have shown that 3-MeO-PCMo has a moderate affinity for the NMDA receptor. researchgate.net Further research is needed to determine its effects on specific NMDA receptor subunit compositions.

Q & A

Q. What are the recommended storage and handling protocols for 3-methoxy PCMo hydrochloride to ensure chemical stability?

3-Methoxy PCMo hydrochloride should be stored at -20°C in airtight containers to prevent degradation, with documented stability exceeding 5 years under these conditions . Handling requires standard laboratory precautions, including gloves and eye protection, as the compound exhibits low acute toxicity but may cause mild irritation upon direct contact . For prolonged handling, work in a well-ventilated fume hood and avoid exposure to moisture.

Q. How can researchers verify the purity of 3-methoxy PCMo hydrochloride before experimental use?

Purity validation should utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . Cross-reference batch-specific certificates of analysis (CoA), which certify purity ≥98% . For method optimization, employ a C18 column with a mobile phase of acetonitrile/ammonium formate buffer (pH 3.5) and monitor UV absorbance at 254 nm. Triplicate injections ensure reproducibility.

Q. What analytical techniques are suitable for initial characterization of 3-methoxy PCMo hydrochloride?

Begin with Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., morpholine ring C-O-C stretch at ~1,100 cm⁻¹) . Supplement with nuclear magnetic resonance (NMR) (¹H/¹³C) to resolve structural details, such as the methoxy group (δ ~3.3 ppm in ¹H NMR) . Cross-validate results against reference spectra from certified materials .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of 3-methoxy PCMo hydrochloride under physiological conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity over 1–3 months. Analyze degradation products via LC-MS/MS with a focus on hydrolysis products (e.g., morpholine ring cleavage). Forced degradation under acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions identifies pH-sensitive breakdown pathways. Use X-ray diffraction (XRD) to detect polymorphic changes . Report degradation kinetics using the Arrhenius equation .

Q. What methodological strategies resolve contradictions in receptor-binding data between 3-methoxy PCMo hydrochloride and its structural analogs?

Perform radioligand displacement assays using [³H]MK-801 for NMDA receptor affinity. Normalize data to reference compounds (e.g., PCP) to account for batch-to-batch variability . Include negative controls (e.g., vehicle-only) and validate receptor specificity via knockout cell lines. Use Schild regression analysis to quantify competitive antagonism and address discrepancies in IC₅₀ values .

Q. How can comparative studies with 3-fluoro PCP hydrochloride inform the neuropharmacological profile of 3-methoxy PCMo hydrochloride?

Employ drug discrimination paradigms in rodents, administering both compounds via intraperitoneal injection at equimolar doses. Compare dose-response curves for locomotor activity and sensorimotor gating (prepulse inhibition). Use microdialysis to measure extracellular dopamine in the nucleus accumbens, as arylcyclohexylamines often modulate mesolimbic pathways . Statistical analysis should use mixed-effects models to control for inter-subject variability.

Q. What experimental approaches identify metabolites of 3-methoxy PCMo hydrochloride in hepatic microsomal assays?

Incubate the compound with human liver microsomes and NADPH cofactor. Extract metabolites using solid-phase extraction (SPE) and analyze via UHPLC-QTOF-MS in positive ion mode. Focus on demethylation (m/z -14) and hydroxylation (m/z +16) products. Validate metabolite structures with synthetic standards and compare retention times to in silico predictions .

Methodological Notes

  • Safety Protocols : While 3-methoxy PCMo hydrochloride is not classified as PBT/vPvB , dispose of waste via incineration to minimize environmental impact.
  • Data Reproducibility : Document solvent purity (e.g., DMSO residual water <0.1%) and storage conditions for all experiments .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines, particularly for neurobehavioral assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.